molecular formula C13H8FN3O2 B8380370 2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

Cat. No.: B8380370
M. Wt: 257.22 g/mol
InChI Key: KTVVMHXSQVEZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid is a useful research compound. Its molecular formula is C13H8FN3O2 and its molecular weight is 257.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H8FN3O2

Molecular Weight

257.22 g/mol

IUPAC Name

2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylic acid

InChI

InChI=1S/C13H8FN3O2/c14-9-3-1-8(2-4-9)10-7-17-6-5-15-11(13(18)19)12(17)16-10/h1-7H,(H,18,19)

InChI Key

KTVVMHXSQVEZHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=CN=C(C3=N2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylate (35.7 g, 65.8 mmol) was dissolved in 1,4-dioxane (200 mL), then water (20.2 mL) and lithium hydroxide monohydrate (27.6 g, 658 mmol) were added. Heated to about 50° C. overnight. The reaction mixture was cooled to ambient temperature, filtered, and the collected solid was washed with Et2O (4×70 mL). The resulting brown solid was suspended in water (200 mL) and the pH was adjusted to ˜5 with glacial HOAc (100 mL). The solid was collected, washed with water (4×75 mL) and Et2O (2×80 mL) to give the wet crude title compound (26.4 g, 156%) that was carried on without further purification. LC/MS (Table 1, Method b) Rt=1.21 min; MS m/z: 258.2 (M+H)+.
Name
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyrazine-8-carboxylate
Quantity
35.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Name
lithium hydroxide monohydrate
Quantity
27.6 g
Type
reactant
Reaction Step Two

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